4'-O-Benzyl Etoposide-d3

Topoisomerase II inhibition Structure-activity relationship Podophyllotoxin derivatives

4'-O-Benzyl Etoposide-d3 is the deuterated intermediate essential for synthesizing labeled etoposide internal standards. Unlike non-deuterated analogs, it provides the +3 Da mass shift required for precise LC-MS/MS quantification and real-time monitoring of hydrogenolysis deprotection. The 4'-O-benzyl ether modification abolishes topoisomerase II activity, ensuring no interference in pharmacological assays—use only as a synthetic intermediate or analytical standard. For stable isotope dilution MS workflows, this compound is irreplaceable.

Molecular Formula C36H38O13
Molecular Weight 681.7 g/mol
Cat. No. B14766081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-Benzyl Etoposide-d3
Molecular FormulaC36H38O13
Molecular Weight681.7 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O
InChIInChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22?,27-,28-,29+,30-,31+,32?,34-,36+/m1/s1/i2D3
InChIKeyFLJDTVHCABVNFY-XGJCEHDASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-O-Benzyl Etoposide-d3: Deuterated Podophyllotoxin-Derived Intermediate for Etoposide Research


4'-O-Benzyl Etoposide-d3 (C₃₆H₃₅D₃O₁₃, MW 681.7) is a deuterated, benzyl-protected derivative of the clinical topoisomerase II poison etoposide [1]. This compound is primarily utilized as a stable isotope-labeled synthetic intermediate in the preparation of labeled etoposide for bioanalytical quantification, rather than as a direct pharmacological agent [2]. The molecule features three deuterium atoms incorporated at the 4'-O-benzyl protecting group, providing a distinct mass shift (+3 Da relative to the non-deuterated 4'-O-Benzyl Etoposide analog) that enables its use as a tracer or internal standard precursor in LC-MS/MS workflows [1].

Why Etoposide, Etoposide-d3, and Other Topoisomerase II Inhibitors Cannot Simply Replace 4'-O-Benzyl Etoposide-d3


Scientific and industrial users seeking a direct topoisomerase II inhibitor for cytotoxicity or mechanistic studies cannot substitute 4'-O-Benzyl Etoposide-d3 for etoposide or etoposide-d3: published structure-activity relationship (SAR) data demonstrate that the 4'-O-benzyl ether modification abolishes human topoisomerase II inhibitory activity, whereas the corresponding 4'-N-benzylamino analogs retain or enhance potency [1]. Consequently, employing parent etoposide or its directly deuterated form etoposide-d3 for pharmacological assays versus deploying this compound for synthetic intermediate or analytical standard applications addresses fundamentally orthogonal experimental objectives. Conversely, non-deuterated 4'-O-Benzyl Etoposide cannot provide the +3 Da mass shift required for stable isotope dilution MS assays, making this deuterated variant the only viable choice for workflows requiring precise isotopic differentiation .

4'-O-Benzyl Etoposide-d3: Quantitative Evidence for Procurement Differentiation vs. Comparators


Loss of Topoisomerase II Inhibitory Activity: 4'-O-Benzyl Ether vs. Etoposide and 4'-N-Benzylamino Analogs

In a systematic SAR study, the 4'-O-benzyl ether derivatives (compounds 23 and 24) of 4'-O-demethylepipodophyllotoxin were found to be inactive against human DNA topoisomerase II, whereas the parent drug etoposide (compound 1) is a known inhibitor (IC₅₀ = 60.3 μM), and the 4'-N-benzylamino analogs (compounds 14, 16, 17) displayed >2-fold greater potency compared to etoposide [1]. This establishes that the 4'-O-benzyl ether modification, which defines the core scaffold of 4'-O-Benzyl Etoposide-d3, is incompatible with topoisomerase II poison activity.

Topoisomerase II inhibition Structure-activity relationship Podophyllotoxin derivatives

Isotopic Purity Benchmarking: Etoposide-d3 Commercial Standard vs. 4'-O-Benzyl Etoposide-d3

Commercial etoposide-d3, intended as a direct internal standard for etoposide quantification, is typically supplied with ≥99% deuterated forms (d1-d3) and ≥98% chemical purity . While batch-specific isotopic purity data for 4'-O-Benzyl Etoposide-d3 are vendor-dependent and must be verified upon procurement, the compound's intended use as a protected intermediate for labeled etoposide synthesis implies that isotopic integrity is critical for downstream tracer fidelity. Users should request a Certificate of Analysis confirming ≥98% isotopic enrichment at the d3 position as a minimum procurement specification, in line with industry standards for stable isotope-labeled intermediates.

Isotopic purity Internal standard Quantitative mass spectrometry

Molecular Weight and Mass Shift Differentiation for LC-MS/MS Tracer Applications

The incorporation of three deuterium atoms at the 4'-O-benzyl protecting group yields a molecular weight of 681.7 Da for 4'-O-Benzyl Etoposide-d3 (C₃₆H₃₅D₃O₁₃), representing a +3 Da mass shift compared to the non-deuterated 4'-O-Benzyl Etoposide (C₃₆H₃₈O₁₃, theoretical MW ~678.7 Da) [1]. This mass difference is sufficient for unambiguous discrimination from the unlabeled species in MS1 spectra, provided the isotopic enrichment minimizes d0/d1/d2 carryover. In contrast, etoposide-d3 (C₂₉H₂₉D₃O₁₃, MW 591.58) provides a mass shift on the final drug scaffold but is unsuitable for tracking synthetic intermediate chemistry or protecting group transformations .

Deuterium labeling Mass shift Stable isotope dilution LC-MS/MS

Synthetic Intermediate Provenance: Hydrogenolysis Precursor for Labeled Etoposide Synthesis

The 4'-O-benzyloxycarbonyl protecting group strategy is well-established in etoposide synthesis: the benzyloxycarbonyl-protected intermediate undergoes hydrogenolysis to liberate the 4'-OH group of etoposide [1]. 4'-O-Benzyl Etoposide-d3 serves as the deuterated analog of this key intermediate, enabling the preparation of site-specifically labeled etoposide for use as an internal standard. Literature precedent for the non-deuterated 4'-benzyloxycarbonyl intermediate confirms its role in the synthesis of biologically active etoposide derivatives, including fluorescent probes, with product characterization by NMR and mass spectrometry [2].

Synthetic intermediate Protecting group chemistry Hydrogenolysis Labeled etoposide

Differentiation from 4'-O-Benzyl 3'-O-Desmethyl Etoposide and Other Benzyl-Protected Analogs

4'-O-Benzyl Etoposide-d3 (C₃₆H₃₅D₃O₁₃, MW 681.7) is structurally distinct from closely related benzyl-protected intermediates such as 4'-O-Benzyl 3'-O-Desmethyl Etoposide (C₃₅H₃₆O₁₃, MW 664.65), which lacks the 3'-O-methyl group and is not deuterated [1]. The +17.05 Da mass difference and the presence of deuterium labeling ensure unambiguous chromatographic separation and MS identification when multiple benzyl-protected intermediates are used in the same synthetic workflow. This structural differentiation prevents cross-contamination misassignment, a critical consideration for impurity profiling and reference standard qualification .

Structural analog differentiation Benzyl protection Etoposide impurity profiling

Optimal Application Scenarios for 4'-O-Benzyl Etoposide-d3 Based on Verified Evidence


Synthesis of Site-Specifically Deuterated Etoposide Internal Standard for LC-MS/MS Bioanalysis

4'-O-Benzyl Etoposide-d3 is used as a protected intermediate in the synthesis of labeled etoposide, which subsequently serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of etoposide in plasma and tissue samples. After hydrogenolysis deprotection, the resulting labeled etoposide enables LC-MS/MS assays with lower limits of quantitation (LLOQ) reaching 0.5 ng/mL in plasma, as demonstrated using etoposide-d3 as the internal standard [1]. The deuterium label originating from this intermediate ensures isotopic integrity throughout the synthesis and downstream bioanalysis.

Reaction Monitoring of Protecting Group Removal via Mass Spectrometry

The +3 Da mass shift imparted by the deuterated benzyl group enables real-time monitoring of the hydrogenolysis deprotection step by LC-MS. Researchers can track the disappearance of the protected intermediate (MW 681.7) and the appearance of the deprotected labeled etoposide, providing quantitative conversion data. This capability is not available with the non-deuterated 4'-O-Benzyl Etoposide, which lacks the mass shift for selective ion monitoring [2].

Impurity Profiling and Reference Standard Qualification in Etoposide API Manufacturing

As a deuterated analog of a known etoposide synthetic intermediate, 4'-O-Benzyl Etoposide-d3 can serve as a system suitability standard or impurity marker in HPLC methods for etoposide active pharmaceutical ingredient (API) quality control. Its distinct mass and retention properties relative to non-deuterated process impurities (e.g., 4'-O-Benzyl 3'-O-Desmethyl Etoposide, ΔMW = +17.05 Da) allow for unambiguous peak identification, supporting regulatory compliance in impurity profiling [3].

Mechanistic Studies of Etoposide Prodrug and Conjugate Activation Pathways

The deuterated benzyl protecting group can be exploited in mechanistic studies investigating the enzymatic or chemical cleavage of etoposide prodrugs and conjugates. Because the benzyl ether is not a substrate for intracellular esterases in the same manner as phosphate prodrugs, the compound provides a stable isotopic tracer for studying non-hydrolytic activation pathways, distinguishing these from the established etoposide phosphate activation mechanism [4].

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